molecular formula C18H20N2O5S B3730262 Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate CAS No. 5921-66-4

Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate

Cat. No.: B3730262
CAS No.: 5921-66-4
M. Wt: 376.4 g/mol
InChI Key: PYNKOQIOIQUCJO-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate is a benzoate ester derivative featuring a dimethylsulfamoyl-substituted benzamido group at the para position of the ethyl benzoate core.

Properties

IUPAC Name

ethyl 4-[[4-(dimethylsulfamoyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-4-25-18(22)14-5-9-15(10-6-14)19-17(21)13-7-11-16(12-8-13)26(23,24)20(2)3/h5-12H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNKOQIOIQUCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362035
Record name Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5921-66-4
Record name Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate typically involves a multi-step process:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with an appropriate benzoyl chloride to form the benzamido intermediate.

    Introduction of the Dimethylsulfamoyl Group: The benzamido intermediate is then reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylsulfamoyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or amides.

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate is primarily synthesized through condensation reactions involving benzoic acids and amines. The compound's structure includes a sulfonamide group, which enhances its reactivity and potential applications in organic synthesis.

Synthesis Methods:

  • Ultrasonic Irradiation: This method employs ultrasonic waves to facilitate the reaction between benzoic acids and amines, resulting in higher yields and purity.
  • Lewis Acid Catalysis: The use of Lewis acidic ionic liquids can optimize the reaction conditions for industrial-scale production, ensuring consistency and scalability.

Biological Activities

The compound has been investigated for various biological activities, demonstrating potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Properties:

Studies have indicated that this compound exhibits significant activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects:

Research suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Pharmaceutical Applications

This compound is explored for its potential in drug development, particularly in formulating new therapeutic agents.

Cancer Treatment:

The compound has been studied as a MEK inhibitor, which is relevant in treating various cancers such as colorectal, breast, and ovarian cancers. Its mechanisms involve the modulation of signaling pathways related to cell proliferation and survival .

Combination Therapies:

Additionally, it may be used in combination with other therapies (e.g., chemotherapy or radiation), enhancing the efficacy of cancer treatments while potentially reducing side effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antibiotic agent.

Case Study 2: Cancer Treatment

In preclinical trials, the compound showed promise in inhibiting tumor growth in xenograft models of breast cancer. The results suggested that it could effectively reduce tumor size when administered alongside standard chemotherapy agents .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
Chemical SynthesisUsed as a reagent in organic synthesis
Antimicrobial ActivityExhibits activity against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways
Cancer TreatmentInvestigated as a MEK inhibitor for multiple cancers
Combination TherapyEnhances efficacy when used with other cancer therapies

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to antibacterial effects by preventing the growth and replication of bacteria.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituents on the benzamido group and modifications to the ester moiety. These variations impact reactivity, biological activity, and physical properties:

Compound Name Substituents Key Features
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate (Target) 4-(dimethylsulfamoyl)benzamido Strong electron-withdrawing group; potential sulfonamide-like bioactivity
Ethyl 4-(3,5-bis(trifluoromethyl)benzamido)benzoate (13) 3,5-bis(trifluoromethyl)benzamido Lipophilic substituents enhance solubility in non-polar solvents; high yield (96%)
Ethyl 4-(4-(3-phenylpropoxy)benzamido)benzoate (38) 4-(3-phenylpropoxy)benzamido Ether linkage increases flexibility; moderate yield (68%)
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate 4-methylbenzamido, 2-sulfamoyl Dual substituents (methyl and sulfamoyl) enhance fungicidal activity
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate (dimethylcarbamothioyl)amino Thiourea derivative; antitumor properties reported

Physicochemical Properties

  • Melting Points: Substituents influence melting behavior. For example: Ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate (12): 128.6–132.5 °C Ethyl 4-(3,5-bis(trifluoromethyl)benzamido)benzoate (13): Higher lipophilicity likely reduces melting point compared to polar sulfamoyl derivatives.
  • Reactivity: Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, suggesting electron-donating groups (e.g., -N(CH$3$)$2$) enhance radical initiation. In contrast, the target compound’s sulfamoyl group may reduce nucleophilicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with esterification of benzoic acid derivatives and subsequent amidation. Key steps include:

  • Esterification : Use ethanol and sulfuric acid as a catalyst under reflux conditions .
  • Amidation : Coupling 4-(dimethylsulfamoyl)benzoyl chloride with ethyl 4-aminobenzoate in dimethylformamide (DMF) with a base like triethylamine to neutralize HCl byproducts. Maintain temperatures at 0–5°C during acyl chloride addition to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Chromatography : Thin-layer chromatography (TLC) for preliminary purity checks .
  • Spectroscopy :
  • NMR (¹H, ¹³C) to confirm substituent positions and amide bond formation .
  • IR to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's bioactivity, particularly its enzyme inhibition potential?

  • Methodological Answer :

  • Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases, tyrosine kinases) based on structural analogs .
  • Assays :
  • In vitro enzymatic assays : Measure IC₅₀ values using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
  • Cellular models : Test antiproliferative effects in cancer cell lines (e.g., MTT assays) and compare with control compounds .
  • Computational Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?

  • Methodological Answer :

  • Data Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration , 2D NMR for connectivity) .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and side products .
  • Computational Modeling : Density functional theory (DFT) calculations to predict NMR chemical shifts or reaction pathways .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary catalysts (e.g., DMAP for amidation), solvents (DMF vs. THF), and temperatures using response surface methodology .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for esterification efficiency .
  • Scale-Up Adjustments : Replace column chromatography with fractional distillation or continuous-flow reactors for cost-effective purification .

Q. What factors influence the compound's stability under varying storage conditions?

  • Methodological Answer :

  • Degradation Studies :
  • Hydrolysis : Monitor ester and amide bond stability at different pH (e.g., pH 2–10 buffers) using HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Storage Recommendations : Store in airtight containers at –20°C under inert gas (argon) to prevent oxidation .

Q. How can structure-activity relationship (SAR) studies be conducted to enhance biological efficacy?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing dimethylsulfamoyl with methylsulfonyl or altering the benzoate ester to a methyl group) .
  • Bioactivity Profiling : Compare IC₅₀ values across analogs in enzymatic and cellular assays .
  • QSAR Modeling : Use machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate
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Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate

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